molecular formula C10H8O4 B1674284 Furoin CAS No. 552-86-3

Furoin

Cat. No. B1674284
CAS RN: 552-86-3
M. Wt: 192.17 g/mol
InChI Key: MIJRFWVFNKQQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furoin from biomass-derived furfural and 2-methylfurfural is demonstrated in high yields in green and renewable solvents using N-heterocyclic carbene organocatalysts . The resulting furoin molecules are used as precursors for fuels using cascade catalysis .


Molecular Structure Analysis

Furoin has a molecular formula of C10H8O4, an average mass of 192.168 Da, and a monoisotopic mass of 192.042252 Da .


Chemical Reactions Analysis

Furoin synthesis from furfural is also catalyzed by vitamin B1 (thiamine). In 1957, Ronald Breslow proposed that this reaction involves a relatively stable carbene form of thiamine .


Physical And Chemical Properties Analysis

Furoin has a density of 1.3±0.1 g/cm3, a boiling point of 306.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis for Fuel Production

Furoin, derived from biomass sources like furfural, has been studied for its potential in fuel synthesis. Wegenhart et al. (2014) in ChemSusChem demonstrated how furoins, synthesized using N-heterocyclic carbene organocatalysts, can act as precursors for fuels through cascade catalysis. This process involves converting furoin into oxygenated C12 molecules and ultimately into dodecanes with high yields and selectivity (Wegenhart et al., 2014).

Liquid Chromatographic Analysis

Gatti and Gioia (2008) in the Journal of pharmaceutical and biomedical analysis explored furoin as a fluorogenic reagent for the LC determination of guanidines in dietary supplements and biological samples. The study demonstrated furoin's effectiveness in selectively and sensitively detecting arginine and creatine, with its application extending to a range of guanidines (Gatti & Gioia, 2008).

Synthesis of Monoester Compounds

Furoin has been used to synthesize monoester compounds, as researched by Chen Xiaodong. In this process, furoin reacts with various chlorides to form monoesters, providing a pathway to synthesize new compounds with potential applications in various fields (Chen Xiaodong, 2007).

Corrosion Inhibition

In the field of materials science, furoin-based compounds like furoin thiosemicarbazone have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The study by Jacob and Parameswaran (2010) in Corrosion Science demonstrates the potential application of furoin derivatives in protecting metal surfaces (Jacob & Parameswaran, 2010).

Photoreduction and Photoinduced Transformations

Furoin's interaction with photogenerated reactive species has been a subject of research in environmental chemistry. Aguer and Richard (1993) in Toxicological & Environmental Chemistry studied the oxidation and oxygenation of furoin by various species, indicating its potential as a probe molecule in photoinduced transformations (Aguer & Richard, 1993).

Enzymatic Synthesis of Biobased Aliphatic–Aromatic Oligoesters

Furoin has also found application in the enzymatic synthesis of biobased oligoesters. Baraldi et al. (2019) in RSC Advances demonstrated the use of 5,5′-dihydroxymethyl furoin (DHMF), derived from furoin, as a monomer for creating cross-linked polyesters and polyurethane, highlighting its role in sustainable material development (Baraldi et al., 2019).

Safety And Hazards

Furoin should be handled with care to avoid dust formation and inhalation. Contact with skin, eyes, or clothing should be avoided. In case of accidental release, it’s recommended to sweep up and shovel into suitable containers for disposal .

Future Directions

While there is limited information on the future directions of furoin, it’s known that furoin can be used in the synthesis of pyrazine and quinoxaline derivatives by condensation with diamines . Different tetrasubstituted pyrroles can be prepared from furoin as α-hydroxy ketone via a base-promoted three-component reaction with malononitrile and alcohols or 1,3-dicarbonyls and ammonium acetate .

properties

IUPAC Name

1,2-bis(furan-2-yl)-2-hydroxyethanone
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InChI

InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
Source PubChem
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InChI Key

MIJRFWVFNKQQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(=O)C2=CC=CO2)O
Source PubChem
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Molecular Formula

C10H8O4
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DSSTOX Substance ID

DTXSID60862181
Record name Ethanone, 1,2-di-2-furanyl-2-hydroxy-
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [HSDB] Brown powder; [MSDSonline]
Record name Furoin
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Solubility

SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL
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Vapor Pressure

0.0000249 [mmHg]
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Product Name

Furoin

Color/Form

NEEDLES FROM ALCOHOL

CAS RN

552-86-3
Record name Furoin
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Melting Point

138-39 °C
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Synthesis routes and methods I

Procedure details

This has as a consequence that if we use stoichiometric ratios, which means 2 moles of furfural and 1 mol of acetone (since the acetone can react at both ends), between 16 and 37% of components with only 5 carbon atoms would be obtained that have a very limited interest as components for gasoline (App. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which is usually one third of the mix appears in other conditions. This condensation product is hydrogenated to n-octane that does not have an interesting application in gasoline for having linear chain, or in diesel for the low molecular weight. To increase the selectivity to 85% with a yield of 71% the condensation has to be carried out in an aqueous phase, and the hydrogenation in hexadecane as a solvent at 120° C. which is a more expensive method (Appl. Catal. B Environ. 2006, 66, 111-118). The own authors realized the drawbacks caused by the selectivity and proposed as an alternative the hydrogenation of the furane ring to tetrahydrofurane since these derivatives are able to carry out an aldol condensation with themselves which would ensure a high selectivity. However, chemoselective hydrogenation of, e.g., furfural to tetrahydrofurfural in one step is still a challenge and is currently carried out in several stages. In any case, if a multi-stage method is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) the same as by furoin formation.
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Synthesis routes and methods II

Procedure details

This has as a consequence that if stoichiometric ratios are used, which means 2 moles of furfural and 1 mole of acetone (since acetone can react by both ends), between 16% and 37% of components with only 5 carbon atoms would be obtained, having a very limited interest as components for gasoline (Appl. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which tends to be one-third of the mixture appears under other conditions. This condensation product is hydrogenated to n-octane which does not have an interesting application in gasoline since it has linear chain, nor in diesel because of the low molecular weight. To increase selectivity to 85% with a 71% yield, the condensation has to be carried out in an aqueous phase and hydrogenation in hexadecane as a solvent at 120° C. thereby making the process more expensive (Appl. Catal. B Environ. 2006, 66, 111-118). The authors themselves realized the disadvantages caused by selectivity and proposed as an alternative the hydrogenation of the furan ring to tetrahydrofuran since these derivatives are capable of carrying out an aldol condensation with themselves and this would ensure a high selectivity. However, chemoselective hydrogenation of, for example, furfural to tetrahydrofurfural in one step is still a challenge and it is currently carried out in several stages. In any case, if a multistage process is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) as well as by the formation of furoin.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
KS Jacob, G Parameswaran - Corrosion Science, 2010 - Elsevier
A heterocyclic Schiff base furoin thiosemicarbazone was tested … Furoin thiosemicarbazone revealed good corrosion inhibition … The adsorption of furoin thiosemicarbazone on mild steel …
Number of citations: 352 www.sciencedirect.com
D Liu, EYX Chen - ACS Catalysis, 2014 - ACS Publications
Report herein is an integrated catalytic process for conversion and upgrading of biomass feedstocks into 5,5′-dihydroxymethyl furoin (DHMF), through self-coupling of 5-hydroxymethyl …
Number of citations: 104 pubs.acs.org
JP Aguer, C Richard - Toxicological & Environmental Chemistry, 1993 - Taylor & Francis
… furoin with various photogenerated reactive species has been studied. The oxidation of furoin … The oxygenation of furoin by singlet oxygen, obtained by rose bengal photosensitization, …
Number of citations: 15 www.tandfonline.com
S Baraldi, G Fantin, G Di Carmine, D Ragno… - RSC …, 2019 - pubs.rsc.org
5,5′-Dihydroxymethyl furoin (DHMF) is a novel biobased difuranic polyol scaffold, achievable from the benzoin condensation of 5-hydroxymethylfurfural (HMF), which has recently …
Number of citations: 13 pubs.rsc.org
JM Peach, AJ Pratt, JS Snaith - Tetrahedron, 1995 - Elsevier
… We decided to investigate the potential of benzoin and furoin esters as protecting groups for the carboxyl terminus of peptides. Furoin esters were perceived as an alternative means of …
Number of citations: 35 www.sciencedirect.com
MB Ansorge‐Schumacher, L Greiner… - Biotechnology …, 2006 - Wiley Online Library
Biphasic reaction systems for enzyme catalysis are an elegant way to overcome limited solubility and stability of reactants and facilitate continuous processes. However, many …
Number of citations: 34 onlinelibrary.wiley.com
K Yuan, H Zhang, Q Sun, X Zhang, D Hou… - Fuel Processing …, 2022 - Elsevier
Biomass-based platform compound furfural can be upgraded to C 10 furoin, which is significant to the development and utilization of biomass energy. In this work, a series of …
Number of citations: 2 www.sciencedirect.com
ZHU Dan, Z Ying - Journal of Liaoning University of Petroleum & …, 2009 - journal.lnpu.edu.cn
Abstract: Using furfural as raw material and VB1 as catalyst preparation of furoin was studied through benzoin condensation in the alkaline condition, pH of 9 to 10. The effect of reaction …
Number of citations: 1 journal.lnpu.edu.cn
R Gatti, MG Gioia - Journal of pharmaceutical and biomedical analysis, 2008 - Elsevier
Furoin, a benzoin analogue, was examined as novel fluorogenic reagent for the selective and sensitive LC determination of various guanidines after pre-column derivatization. The …
Number of citations: 17 www.sciencedirect.com
CK Bhaskare, S Devi - Talanta, 1978 - Elsevier
Furoin thiosemicarbazone (FTS) reacts with Ni(II), Pd(II) and Cu(II) in aqueous medium, giving yellow solutions at pH 9, 6 and 3 respectively. The complexes have absorption maxima at …
Number of citations: 13 www.sciencedirect.com

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